Summary of Application: 2,3-Dibromo-1,4-butanediol can be used in the synthesis of chiral pyridylthiazole ligands.
Methods of Application: The compound reacts with a pinene-based pyridylthioamide in refluxing methanol to yield a new chiral pyridylthiazole ligand.
Results or Outcomes: The resulting ligand forms a dinuclear double-stranded helicate with Cu (i) ions.
Summary of Application: 2,3-Dibromo-1,4-butanediol can react with aqueous alkaline sodium arsenite to yield a mixture of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid).
Methods of Application: The specific methods of application would depend on the particular synthesis being performed.
Results or Outcomes: The outcomes of using 2,3-Dibromo-1,4-butanediol in this synthesis would be the production of DL-2,3,4-trihydroxybutylarsonic acid and DL-2,3-dihydroxybutane-1,4-bis (arsonic acid).
2,3-Dibromo-1,4-butanediol is a halogenated organic compound with the molecular formula and a molecular weight of approximately 247.914 g/mol. It features two bromine atoms and two hydroxyl groups attached to a four-carbon chain, making it a versatile compound in organic synthesis. The compound exists as a colorless to pale yellow liquid or solid, depending on the conditions, and is notable for its reactivity due to the presence of bromine and hydroxyl functional groups .
2,3-Dibromo-1,4-butanediol undergoes several significant chemical transformations:
Research indicates that 2,3-dibromo-1,4-butanediol exhibits biological activity that may influence various biochemical pathways. Its interactions with biomolecules are of interest in pharmacological studies, particularly regarding its potential therapeutic properties. The compound's structure allows it to engage in hydrogen bonding and halogen bonding, which may affect its reactivity and biological interactions.
The synthesis of 2,3-dibromo-1,4-butanediol typically involves the bromination of 1,4-butanediol. Common methods include:
2,3-Dibromo-1,4-butanediol has several applications across various fields:
Studies on 2,3-dibromo-1,4-butanediol have focused on its interactions with different biomolecules. Its ability to form hydrogen bonds and engage in halogen bonding makes it a valuable tool for exploring biochemical pathways. Research indicates that it may influence enzyme activity and cellular processes due to its reactive functional groups.
Several compounds share structural similarities with 2,3-dibromo-1,4-butanediol:
| Compound Name | Structure | Notable Differences |
|---|---|---|
| (2S,3S)-2,3-Dibromo-1,4-butanediol | Stereoisomer with different spatial arrangement | Different stereochemistry affects reactivity |
| (2R,3R)-2,3-Dibromo-1,4-butanediol | Another stereoisomer | Distinct stereochemical properties |
| 2,3-Dibromobutane | Lacks hydroxyl groups | Less versatile in
XLogP3 0.5
GHS Hazard Statements
Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation]; H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation]; H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure; Respiratory tract irritation]; Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown. PictogramsIrritant Other CAS
20163-90-0
1947-58-6 Wikipedia
2,3-dibromobutane-1,4-diol
Dates
Last modified: 08-15-2023
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